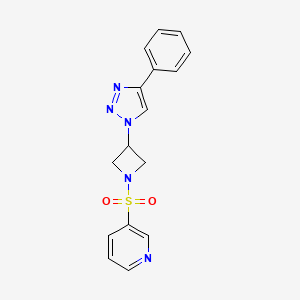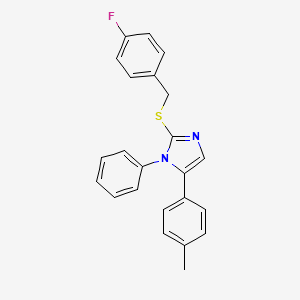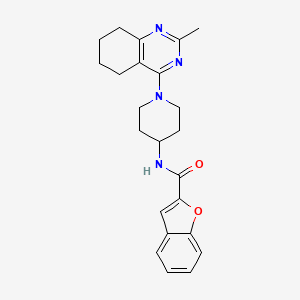
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as antibacterial and antifungal agents, as well as for their antitumor properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including sulfonylation, which is the introduction of a sulfonyl group into a molecule. For instance, a related compound was synthesized using a sulfur arylation reaction, which could be a similar method used for the synthesis of the compound . Additionally, the Sonogashira reaction, a type of coupling reaction, has been employed to create complex quinoline derivatives with arylsulfonyl groups, which might be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing their biological activity. The crystal structure of a similar compound was resolved, showing a monoclinic system with specific unit cell parameters . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including regioselective sulfonylation. This process can be influenced by the presence of different substituents, leading to the sulfonylation of different positions on the quinoline ring . Additionally, N- to O-sulfonyl migration has been observed in some cases, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of a dimethyl group at the 3-position of a related compound significantly improved its antifungal activity and prophylactic efficacy . The Raman analysis and Hirshfeld surface analysis provide insights into the vibrational modes and intermolecular interactions of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound belongs to a broader category of quinoline derivatives that are of significant interest in scientific research due to their versatile chemical and biological properties. While the specific compound may not be directly mentioned, related research provides insights into the types of applications and methodologies associated with quinoline derivatives.
Chemical Synthesis and Modifications : Quinoline derivatives are synthesized through various chemical reactions, often targeting their potential as intermediates for further chemical modifications. For example, studies on similar compounds, such as quinoxalines and quinolones, have demonstrated methods for obtaining amino, bromo, chloro, hydrazino, phenyl, and other substituted derivatives, showcasing the adaptability of quinoline cores in chemical synthesis (Didenko et al., 2015).
Antimicrobial and Antibacterial Activity : Quinoline derivatives have been explored for their antimicrobial and antibacterial activities. For instance, certain 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown potent antibacterial activity against gram-positive bacteria, indicating the potential of quinoline derivatives in developing new antimicrobial agents (Jung et al., 2001).
Catalysis and Green Chemistry : Quinoline derivatives are also used in catalysis, contributing to more efficient and environmentally friendly chemical processes. For example, nanocrystalline titania-based sulfonic acid materials have been employed as catalysts for the synthesis of quinoline-related compounds, emphasizing their role in promoting sustainable chemical reactions (Murugesan et al., 2016).
Polymer Synthesis : The incorporation of quinolone drugs as monomers in polymers, such as in the synthesis of poly(norfloxacin diisocyanatododecane polycaprolactone), illustrates another application of quinoline derivatives in material science, offering potential for the development of materials with antimicrobial properties (Yang & Santerre, 2001).
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-7-9-27(10-8-15)21-13-20-18(12-19(21)25)24(28)23(14-26(20)4)31(29,30)22-6-5-16(2)11-17(22)3/h5-6,11-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFLFIRNYDWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)
![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)
![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)
